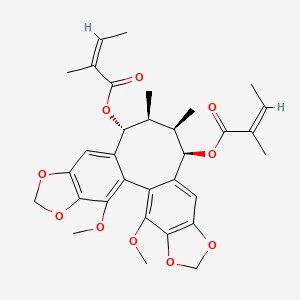
SchisantherinN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SchisantherinN is a bioactive compound isolated from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and has been studied for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
SchisantherinN can be synthesized through several methods. One common approach involves the extraction of the compound from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
In industrial settings, the extraction and purification processes are scaled up to produce larger quantities of this compound. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
SchisantherinN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
SchisantherinN has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and chemical properties.
Biology: Investigated for its role in cellular protection and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
The mechanism of action of SchisantherinN involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, reducing inflammation, and protecting neuronal cells. The compound influences signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
- Schisantherin B
Uniqueness
SchisantherinN is unique due to its specific molecular structure and distinct pharmacological properties. While other lignans from Schisandra chinensis share some similarities, this compound has shown particular efficacy in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and therapeutic development.
Properties
Molecular Formula |
C32H36O10 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9-,16-10-/t17-,18+,25-,26-/m1/s1 |
InChI Key |
QJQXHPKTQSZRKQ-UZFYKUJLSA-N |
Isomeric SMILES |
C/C=C(\C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C\C)/C)OC)OC)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















